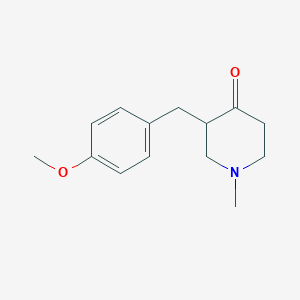

3-(4-Methoxybenzyl)-1-methylpiperidin-4-one

Description

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1-methylpiperidin-4-one |

InChI |

InChI=1S/C14H19NO2/c1-15-8-7-14(16)12(10-15)9-11-3-5-13(17-2)6-4-11/h3-6,12H,7-10H2,1-2H3 |

InChI Key |

JPVIATLJHLHSDH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=O)C(C1)CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-1-methylpiperidin-4-one typically involves the reaction of 4-methoxybenzyl chloride with 1-methylpiperidin-4-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Amination Reactions

This compound reacts with amines to form N-substituted derivatives, expanding its utility in medicinal chemistry.

Key Findings :

-

The ketone group undergoes nucleophilic attack by primary amines, forming Schiff bases that are reduced to secondary amines using NaBH₄ .

-

Microwave-assisted reactions with pyrrolidine and 4-methoxybenzaldehyde under solvent-free conditions yield imine intermediates efficiently (65°C, 8 minutes) .

Nucleophilic Additions

The ketone group is susceptible to nucleophilic additions, forming alcohols or substituted piperidines.

Mechanistic Insight :

-

Grignard reagents add to the ketone, forming tertiary alcohols that are oxidized to α,β-unsaturated ketones using MnO₂ or DDQ .

-

The reaction with vinyl aldehydes proceeds via a double aza-Michael addition, yielding chiral 2-substituted 4-piperidones .

Oxidation Reactions

The ketone moiety can be further oxidized or participate in epoxidation.

| Reaction Type | Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|---|

| Epoxidation | Dichloromethane, 0°C | mCPBA | 3,4-Epoxy derivatives | 65% | |

| Pinacol rearrangement | Acidic conditions (H₂SO₄) | Benzopinacol | Benzopinacole | 75% |

Notable Observations :

-

Epoxidation with mCPBA occurs regioselectively at the α,β-unsaturated ketone.

-

Pinacol rearrangements involve carbocation intermediates stabilized by methoxybenzyl groups, favoring aryl migration .

Cyclization and Ring Expansion

The compound serves as a precursor for heterocyclic systems.

Applications :

-

Cyclization reactions produce donepezil analogs, highlighting utility in acetylcholinesterase inhibitor synthesis .

-

Wittig reactions convert ketones to aldehydes, enabling further functionalization .

Salt Formation

The tertiary amine forms stable salts for pharmaceutical applications.

| Reaction Type | Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|---|

| Hydrochloride salt formation | Ethanol, HCl gas | HCl | 3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine·HCl | 95% |

Significance :

-

Salt formation enhances water solubility and bioavailability, critical for CNS-targeting drugs.

Scientific Research Applications

Medicinal Chemistry Applications

3-(4-Methoxybenzyl)-1-methylpiperidin-4-one is primarily studied for its role as an active pharmaceutical ingredient (API) in the treatment of neuropsychiatric disorders. Its structural similarity to other piperidine derivatives allows it to interact with various neurotransmitter systems, particularly serotonin receptors.

Antipsychotic Properties

Research indicates that compounds structurally related to this compound exhibit antipsychotic effects, particularly through modulation of serotonin 5-HT receptors. For instance, pimavanserin, a related compound, is an inverse agonist at the 5-HT2A receptor and is utilized in treating Parkinson's disease-related psychosis . This mechanism suggests that this compound may also possess similar therapeutic potential.

Treatment of Other Disorders

Beyond psychosis, compounds in this class are being explored for their efficacy in treating anxiety disorders, depression, and sleep disturbances. The modulation of serotonergic pathways could provide new avenues for managing these conditions effectively .

Synthesis and Structural Studies

The synthesis of this compound has been the subject of various studies aimed at optimizing yield and purity.

Synthetic Methods

Recent advancements have focused on one-pot synthesis techniques that enhance efficiency and reduce the need for extensive purification steps. For example, reductive amination processes have been employed to efficiently produce this compound from readily available precursors .

Characterization Techniques

The structural elucidation of this compound typically involves techniques such as NMR spectroscopy and X-ray crystallography. These methods confirm the compound's molecular integrity and provide insights into its crystal packing and intermolecular interactions .

The biological activity of this compound has been evaluated through various in vitro and in vivo studies.

Pharmacological Studies

Pharmacological assessments demonstrate that derivatives of this compound can influence locomotor activity and exhibit anxiolytic effects in animal models. For instance, studies have shown that related compounds can significantly alter behavior in head twitch models, indicating their potential as therapeutic agents for managing anxiety and psychosis .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- A study on the use of pimavanserin reported significant improvements in psychotic symptoms among patients with Parkinson's disease .

- Another investigation highlighted the potential use of similar piperidine derivatives in treating drug-induced psychoses and other neurodegenerative-related psychiatric conditions .

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-1-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

a. (3E,5E)-3-(2-fluorobenzylidene)-5-(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one (BAP-6d)

- Structural Differences : BAP-6d features dual benzylidene substituents (2-fluoro and 3,4,5-trimethoxy) at positions 3 and 5, compared to the single 4-methoxybenzyl group in the target compound.

- Activity : BAP-6d demonstrated potent anticancer activity against HepG2 cells (IC₅₀ = 4.2 μM) and induced apoptosis via mitochondrial pathways. The electron-withdrawing fluorine and electron-donating methoxy groups likely enhance interactions with cellular targets .

- Key Insight: The addition of a second substituent (e.g., trimethoxybenzylidene) significantly boosts potency compared to mono-substituted derivatives like 3-(4-methoxybenzyl)-1-methylpiperidin-4-one .

b. (3E,5E)-3,5-Bis(4-methoxybenzylidene)-1-methylpiperidin-4-one

Antimicrobial and Anti-Angiogenic Analogues

a. 5,7-Dihydroxy-3-(4-methoxybenzyl)-chroman-4-one

- Structural Differences: Replaces the piperidinone core with a chromanone ring, introducing two hydroxyl groups at positions 5 and 5.

- Activity: Exhibited antibacterial effects against Staphylococcus aureus (MIC = 12.5 μg/mL) and Pseudomonas aeruginosa (MIC = 25 μg/mL). The chromanone core may facilitate hydrogen bonding with bacterial enzymes, a feature absent in the piperidinone-based target compound .

b. 2-(4-Methoxybenzyl)-3-(4-methylphenyl)-2H-indazole (Compound 31)

- Structural Differences : An indazole derivative with a 4-methoxybenzyl group.

- Activity: Showed anti-angiogenic activity by inhibiting VEGF-induced endothelial cell proliferation (IC₅₀ = 8.3 μM). The indazole core likely targets tyrosine kinases, a mechanism distinct from piperidinone derivatives .

Physicochemical and Pharmacokinetic Comparisons

- LogP Trends: The bis-substituted BAP-6d has higher lipophilicity, favoring blood-brain barrier penetration, whereas the hydroxylated chromanone derivative exhibits better solubility.

- Bioavailability: Mono-substituted piperidinones like this compound balance moderate LogP and solubility, making them suitable for oral administration.

Mechanism of Action

- Anticancer Activity: Piperidinone derivatives often inhibit tubulin polymerization or kinases. The 4-methoxybenzyl group in the target compound may interact with hydrophobic pockets in β-tubulin, whereas BAP-6d’s trimethoxy groups enhance binding to ATP sites in kinases .

- Antimicrobial Activity: Chromanone derivatives like 5,7-dihydroxy-3-(4-methoxybenzyl)-chroman-4-one disrupt bacterial membrane integrity or inhibit DNA gyrase, mechanisms less common in piperidinone-based compounds .

Biological Activity

3-(4-Methoxybenzyl)-1-methylpiperidin-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes current findings on its biological activity, focusing on its antiproliferative effects and mechanisms of action.

Chemical Structure and Synthesis

The compound features a piperidin-4-one core with a methoxybenzyl substituent, which is critical for its biological activity. The synthesis typically involves the condensation of 1-methyl-4-piperidone with 4-methoxybenzaldehyde, often facilitated by microwave irradiation for efficiency and yield.

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects across various cancer cell lines. Notably, it has shown promising results against A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines.

IC50 Values

The effectiveness of this compound can be quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values of this compound against different cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | < 5 |

| MCF7 | < 3 |

| HCT116 | < 3 |

| PC3 | < 5 |

These values suggest that the compound possesses potent antiproliferative properties, particularly against MCF7 and HCT116 cells, where IC50 values are less than 3 μM, indicating high efficacy compared to control drugs like sorafenib .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells. In studies, treatment with varying concentrations resulted in a significant increase in the percentage of cells in the G2/M phase, indicating its role in disrupting normal cell cycle progression .

- Apoptosis Induction : Evidence suggests that the compound may activate apoptotic pathways, although detailed mechanisms remain under investigation.

- Kinase Inhibition : The structural features of the compound allow it to interact with various kinases involved in cancer progression, potentially inhibiting their activity and blocking intracellular signaling pathways critical for tumor growth .

Case Studies

Several case studies have been published demonstrating the biological activity of piperidine derivatives similar to this compound:

- Study on Dual Kinase Inhibitors : Research indicated that compounds with similar structural motifs effectively inhibited anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4), suggesting that modifications to the piperidine structure can enhance selectivity and potency against specific cancer types .

- Antiproliferative Screening : A series of compounds including those with the 1-methylpiperidin-4-yl group were screened against multiple cancer cell lines, revealing that modifications such as methoxy or halogen substituents significantly improved their antiproliferative activities .

Q & A

Q. What are the recommended methods for structural characterization of 3-(4-Methoxybenzyl)-1-methylpiperidin-4-one?

To confirm the molecular structure, employ a combination of X-ray crystallography , NMR spectroscopy , and mass spectrometry .

- X-ray crystallography : Use SHELXL for refinement . For accurate determination of the piperidine ring conformation (e.g., chair vs. boat), apply Cremer-Pople puckering parameters .

- NMR : Assign peaks using 2D techniques (e.g., COSY, HSQC). The methoxybenzyl group’s aromatic protons typically appear as doublets (δ 6.8–7.2 ppm), while the piperidinone’s methyl group resonates near δ 1.2–1.5 ppm.

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation patterns.

Q. How can synthetic routes for this compound be optimized?

Key steps include:

- Mannich reaction : React 4-methoxybenzylamine with 1-methylpiperidin-4-one under acidic conditions. Optimize solvent polarity (e.g., ethanol vs. DMF) to enhance yield .

- Catalyst selection : Use p-toluenesulfonic acid (PTSA) for efficient cyclization.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Monitoring : Track intermediates via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. What analytical techniques resolve discrepancies in purity assessment?

- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities <0.1%.

- DSC/TGA : Identify polymorphic forms or hydrate/solvate formation, which may explain melting point variations .

- Elemental analysis : Cross-validate with combustion analysis (C, H, N) to confirm stoichiometry.

Advanced Research Questions

Q. How to analyze conformational flexibility of the piperidinone ring in different environments?

- Computational methods : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model chair, twist-boat, and boat conformers. Compare with X-ray data .

- Solvent-dependent NMR : In DMSO-d6 vs. CDCl3, observe shifts in the N-methyl group (δ 2.2–2.5 ppm) to assess hydrogen bonding effects.

- Variable-temperature NMR : Track coalescence of diastereotopic protons to estimate ring-flipping barriers.

Q. How to design structure-activity relationship (SAR) studies for antimicrobial applications?

- Derivatization : Synthesize analogs with substituents at the methoxybenzyl (e.g., halogenation) or piperidinone positions (e.g., spirocyclic rings) .

- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) assays with ciprofloxacin as a control.

- Molecular docking : Target bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina. Correlate binding affinity (ΔG) with experimental MIC values.

Q. How to address contradictions in spectral data during reaction mechanism elucidation?

- Isotopic labeling : Introduce deuterium at the piperidinone’s α-carbon to track proton transfer steps in the Mannich reaction.

- In situ IR spectroscopy : Monitor carbonyl (C=O) stretching frequency (1700–1750 cm⁻¹) to identify intermediates.

- Kinetic studies : Compare rate constants under varying pH (e.g., 3–9) to distinguish acid-catalyzed vs. base-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.